An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1-cyclopentylethanone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1-cyclopentylethanone
Foreword: A Note on a Versatile Building Block
In the landscape of modern organic synthesis, the strategic importance of bifunctional molecules cannot be overstated. These compounds, possessing multiple reactive centers, serve as powerful linchpins in the construction of complex molecular architectures. 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a quintessential example of such a scaffold. It elegantly combines the steric and electronic properties of a cyclopentyl ring with the electrophilic reactivity of an α-chloro ketone.[1] This dual-handle nature makes it an invaluable intermediate in the pharmaceutical and agrochemical industries, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind this molecule's behavior. While specific, published experimental data for this compound is sparse, this document consolidates available information and leverages established chemical principles to present a comprehensive technical overview. For key transformations where specific protocols for this exact molecule are not published, we will present field-proven, illustrative protocols for closely related substrates. This approach provides a robust starting point for methods development, grounded in authoritative chemical logic.
Core Molecular and Physical Properties
2-Chloro-1-cyclopentylethanone is a colorless to pale yellow liquid or powder under standard conditions.[3] Its physical state can depend on purity. The molecule's moderate polarity, derived from the ketone functional group, governs its solubility, making it miscible with many organic solvents but having limited solubility in water.[3]
Physicochemical Data Table
The following table summarizes the key physical and chemical identifiers for 2-Chloro-1-cyclopentylethanone.
| Property | Value | Source(s) |
| CAS Number | 932-28-5 | [4][5] |
| Molecular Formula | C₇H₁₁ClO | [5] |
| Molecular Weight | 146.61 g/mol | [4] |
| IUPAC Name | 2-chloro-1-cyclopentylethanone | [4] |
| Synonyms | Chloromethyl cyclopentyl ketone, Ethanone, 2-chloro-1-cyclopentyl- | [4] |
| Appearance | Colorless to pale yellow liquid or powder | [3] |
| Boiling Point | 205.1 ± 13.0 °C (at 760 mmHg) | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 92.8 ± 11.0 °C | [6] |
| Refractive Index | 1.477 | [6] |
| Melting Point | Data not available | [7] |
| Solubility | Generally soluble in organic solvents; limited solubility in water. | [3] |
Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak (M⁺) at m/z 146. The presence of chlorine will produce a characteristic M+2 peak at m/z 148 with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Expected Fragmentation Pattern: The primary fragmentation pathways for α-chloro ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[8]
-
Loss of the chloromethyl radical (•CH₂Cl): This would generate a stable cyclopentylacylium ion at m/z 83 . This is often a prominent peak.
-
Loss of the cyclopentyl radical (•C₅H₉): This would result in a chloromethylacylium ion, which would appear as a pair of peaks at m/z 63 and 65 .
-
McLafferty Rearrangement: While less common for cyclic ketones, if a gamma-hydrogen is available on the cyclopentyl ring, a rearrangement could lead to the loss of an alkene.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Key α-cleavage pathways for 2-Chloro-1-cyclopentylethanone in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the ketone's carbonyl group.
-
C=O Stretch: A strong, sharp absorption is expected in the range of 1715-1735 cm⁻¹ . The presence of the adjacent electronegative chlorine atom typically shifts this peak to a higher wavenumber compared to a simple alkyl ketone.
-
C-Cl Stretch: A moderate to strong absorption is expected in the region of 650-800 cm⁻¹ .
-
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the cyclopentyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Chloromethyl Protons (-COCH₂Cl): A singlet is expected around δ 4.0-4.5 ppm . This significant downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.
-
Cyclopentyl Methine Proton (-CH-CO): The single proton on the cyclopentyl ring attached to the carbonyl group will be a multiplet, shifted downfield to approximately δ 2.8-3.2 ppm .
-
Cyclopentyl Methylene Protons (-CH₂-): The remaining eight protons on the cyclopentyl ring will appear as complex multiplets in the typical aliphatic region of δ 1.5-2.0 ppm .
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 195-205 ppm .
-
Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 45-50 ppm .
-
Cyclopentyl Methine Carbon (-CH-CO): A signal is expected around δ 50-55 ppm .
-
Cyclopentyl Methylene Carbons (-CH₂-): Multiple signals are expected in the range of δ 25-35 ppm .
-
Chemical Properties and Reactivity
The synthetic utility of 2-Chloro-1-cyclopentylethanone stems from its two distinct reactive sites: the electrophilic α-carbon and the electrophilic carbonyl carbon.[1] This allows for a diverse range of sequential or orthogonal chemical transformations.
Nucleophilic Substitution at the α-Carbon
The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making the α-carbon highly susceptible to nucleophilic attack, typically via an Sₙ2 mechanism. This reaction is a cornerstone for building molecular complexity.[1]
Key Nucleophiles and Products:
-
Amines: Reaction with primary or secondary amines yields α-amino ketones, which are important precursors for various pharmacologically active molecules.
-
Azides: Substitution with sodium azide provides α-azido ketones, versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.
-
Thiolates/Thiourea: Used in the synthesis of sulfur-containing heterocycles like thiazoles.[1]
-
Cyanide: Forms α-keto nitriles, which can be further hydrolyzed to β-keto acids.
Diagram: General Sₙ2 Reaction Workflow
Caption: A typical experimental sequence for Sₙ2 reactions on the title compound.
Reactions at the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, most notably reduction.
-
Reduction to an Alcohol: Using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) will reduce the ketone to the corresponding 2-chloro-1-cyclopentylethanol. This creates a chlorohydrin, another valuable synthetic intermediate. The choice of reducing agent is critical; stronger agents like lithium aluminum hydride (LiAlH₄) could potentially affect the C-Cl bond.
Experimental Protocols: Illustrative Methods
As previously noted, specific peer-reviewed protocols for 2-Chloro-1-cyclopentylethanone are not widely published. Therefore, the following sections provide detailed, illustrative protocols for key transformations on structurally similar α-chloro ketones. These protocols serve as a validated starting point and must be optimized for the specific substrate.
Synthesis via α-Chlorination of a Ketone (Illustrative Protocol)
The most direct route to 2-Chloro-1-cyclopentylethanone is the α-chlorination of its parent ketone, 1-cyclopentylethanone. This reaction typically proceeds via an enol or enolate intermediate. While a specific protocol for this transformation is elusive, a patent for a similar chlorination provides a robust methodological basis.[9]
Principle: The reaction uses a chlorinating agent to react with the enol form of the ketone. The conditions must be carefully controlled to prevent di- and tri-chlorination.
Illustrative Protocol (Adapted from analogous chlorinations):
-
Setup: To a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and an outlet connected to a scrubber (to neutralize excess chlorine and HCl byproduct), add 1-cyclopentylethanone (1.0 eq) and a suitable solvent like dichloromethane or dichloroethane.
-
Cooling: Cool the solution to 0-10 °C using an ice bath.
-
Catalyst (Optional but Recommended): For improved selectivity, a Lewis acid catalyst (e.g., a catalytic amount of AlCl₃ or Me₂AlCl) can be added.[9]
-
Chlorination: Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature below 15 °C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or TLC to maximize the formation of the mono-chlorinated product.
-
Workup: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to separate the starting material, desired product, and polychlorinated byproducts.[9]
Nucleophilic Substitution with an Amine (Illustrative Protocol)
This protocol describes the synthesis of an α-amino ketone, a common transformation for this class of compounds. The chosen substrate, 2-chloro-1-phenylbutan-1-one, is a well-documented analog.
Principle: An amine acts as a nucleophile, displacing the chloride in an Sₙ2 reaction. A base or excess amine is used to neutralize the HCl formed.
Illustrative Protocol for Reaction with Methylamine: [10]
-
Setup: Dissolve 2-chloro-1-phenylbutan-1-one (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a 2 M solution of methylamine in THF (2.5 eq) dropwise to the stirred solution. The second equivalent of amine acts as the base.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove the methylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent to yield the crude α-(methylamino) ketone, which can be further purified by column chromatography if necessary.
Safety, Handling, and Storage
While a specific, detailed toxicology report for 2-Chloro-1-cyclopentylethanone is not available, compounds containing the α-chloro ketone moiety are generally considered hazardous. They are often lachrymatory and irritants to the skin, eyes, and respiratory system. Data for the related compound, 2-chloro-1-cyclopropylethan-1-one, indicates it causes severe skin burns and eye damage.[11] Therefore, stringent safety precautions are mandatory.
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn. Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is often 2-8 °C to ensure long-term stability.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
The true value of 2-Chloro-1-cyclopentylethanone lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: It serves as a building block for creating complex molecular scaffolds found in novel drug candidates.[2] Its ability to participate in the construction of heterocyclic rings, such as pyrroles and thiophenes, is particularly noteworthy as these motifs are prevalent in many bioactive molecules.[1]
-
Agrochemical Development: The reactive nature of the compound makes it useful in the manufacturing pathways of certain pesticides and other agrochemicals.[2]
-
Medicinal Chemistry Research: Preliminary research has suggested that 2-Chloro-1-cyclopentylethanone may act as an inhibitor of cytochrome P450 enzymes. This property is significant in drug metabolism studies and could be exploited in the design of pharmacokinetic enhancers that improve the efficacy of other drugs.[1]
Conclusion
2-Chloro-1-cyclopentylethanone is a potent synthetic tool, offering chemists reliable and versatile reactivity. Its value is defined by the strategic combination of an activated α-carbon, ready for nucleophilic substitution, and a modifiable carbonyl group, all appended to a cyclopentyl moiety that imparts specific steric and lipophilic properties to daughter compounds. While the public domain lacks a complete dataset for this specific molecule, a thorough understanding of the principles governing α-chloro ketones allows for its confident and effective application in the laboratory. By leveraging the illustrative protocols and predictive data in this guide, researchers can unlock the synthetic potential of this important intermediate to drive innovation in drug discovery and materials science.
References
- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (n.d.). Google Cloud.
- Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022). Google Patents.
- The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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2-Chloro-1-cyclopentylethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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2-chloro-1-cyclohexylethanone. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
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2-Chloro-1-cyclopropylethan-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
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